1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-cyanopyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-10-2-1-5-14-11(10)15-6-3-9(4-7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBHQJLOWMRHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221538 | |
| Record name | 1-(3-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-70-6 | |
| Record name | 1-(3-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the hydrogenation of pyridine derivatives using transition metal nanocatalysts such as cobalt, ruthenium, and nickel .
Chemical Reactions Analysis
1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanopyridine group, leading to the formation of various substituted derivatives.
Hydrogenation: Catalytic hydrogenation can be performed using transition metal catalysts to reduce the cyanopyridine group to a piperidine derivative.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 1-(3-cyanopyridin-2-yl)piperidine-4-carboxylic acid
- CAS Number : 939986-70-6
- Molecular Formula :
- Molecular Weight : 231.25 g/mol
Physical Properties
The compound exhibits characteristics typical of piperidine derivatives, including solubility in polar solvents and stability under standard laboratory conditions.
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing drugs targeting various biological pathways, particularly those involved in neurological disorders.
Case Studies
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant-like effects in animal models. The incorporation of the cyanopyridine moiety may enhance the pharmacological profile by improving receptor binding affinity.
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. The specific role of this compound in this context is under investigation.
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Synthesis Pathways
- Reactions with Electrophiles : The carboxylic acid group can undergo reactions with electrophiles to form esters or amides, expanding its utility in synthetic organic chemistry.
- Building Block for Complex Structures : The piperidine ring can be modified to create diverse derivatives that may possess unique biological activities.
Biological Studies
Research into the biological activities of this compound is ongoing, focusing on its interactions with various biological targets, including enzymes and receptors involved in neurotransmission.
Data Table of Applications
Mechanism of Action
The mechanism of action of 1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo protonation and deprotonation reactions, influencing its reactivity and interaction with biological molecules. The stereoselective enamine protonation is one of the key steps in its mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid with similar compounds:
Key Observations :
- This could influence binding to biological targets such as kinases or phosphodiesterases.
- Molecular Weight : The trifluoromethyl analog has a higher molecular weight (274.23) due to the bulky -CF3 group, which may affect bioavailability.
Biological Activity
1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C12H12N4O
- Molecular Weight : 224.25 g/mol
The compound features a piperidine ring, a carboxylic acid group, and a cyano group attached to a pyridine ring. These structural components are crucial for its biological interactions, influencing properties such as solubility and receptor binding affinity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can alter physiological processes.
- Receptor Binding : It can interact with various receptors, modulating signal transduction pathways that affect cellular responses.
Biological Activities
This compound has been studied for several potential activities:
- Anticancer Activity : Analogous compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and pancreatic cancer cells. Studies indicate that these compounds can induce apoptosis and inhibit cell cycle progression.
- Neuroprotective Effects : Some derivatives exhibit activity at serotonin and norepinephrine receptors, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
-
Antiproliferative Effects on Cancer Cells :
- A study demonstrated that structurally similar compounds inhibited proliferation in pancreatic cancer cells significantly. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
-
Enzyme Inhibition Study :
- Research highlighted the ability of piperidine derivatives to inhibit acetylcholinesterase (AChE), which is critical for treating conditions like Alzheimer's disease.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(3-Aminopyridin-2-YL)piperidine-4-carboxylic acid | Amino group instead of cyano | Enhanced neuroprotective effects |
| tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate | Carbamate substitution | Increased enzyme inhibition |
Research Findings
Recent studies have provided insights into the pharmacokinetic properties of related compounds:
- Bioavailability : Compounds similar to this compound have shown favorable oral bioavailability profiles.
- Toxicity Assessments : Initial toxicity studies indicate a high safety margin, with no acute toxicity observed in animal models at tested concentrations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-cyanopyridin-2-yl)piperidine-4-carboxylic acid?
- Methodology : Synthesis typically involves multi-step reactions, starting with piperidine-4-carboxylic acid derivatives. Key steps include:
- Coupling Reactions : Introduction of the 3-cyanopyridinyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution (e.g., using palladium catalysts or tert-butyl XPhos ligand, as seen in multi-step protocols for analogous compounds) .
- Hydrolysis : Conversion of ester intermediates to carboxylic acids using NaOH or HCl under reflux (e.g., 93–96°C for 17 hours, as in ), followed by acidification to precipitate the product .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .
Q. How is the compound characterized for structural confirmation and purity?
- Analytical Techniques :
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm regiochemistry and substituent positions (e.g., δ 7.93 ppm for aromatic protons in sulfamoylbenzoyl derivatives) .
- IR Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1687 cm⁻¹ for carboxylic acids) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 313 for [M+H]⁺ in sulfamoyl derivatives) .
- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.3% deviation .
Q. What are the recommended storage conditions and handling precautions?
- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- PPE : Lab coat, gloves, and goggles; use fume hoods during synthesis .
Advanced Research Questions
Q. How can synthetic yields be optimized for challenging intermediates?
- Key Variables :
- Catalyst Selection : Palladium acetate with tert-butyl XPhos enhances coupling efficiency in arylations .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics for SNAr substitutions .
- Temperature Control : Stepwise heating (40–100°C) minimizes side reactions in multi-step syntheses .
- Case Study : Hydrolysis of ester intermediates with NaOH in EtOH/water achieved 88% yield via controlled pH adjustment to 3–4 .
Q. What strategies address contradictory biological activity data in derivatives?
- Cross-Validation :
- In Silico Modeling : Docking studies to assess binding affinity to target receptors (e.g., carbonic anhydrase or kinase enzymes) .
- Dose-Response Assays : IC₅₀ determination across multiple cell lines to rule out false positives .
- Structural Analysis : X-ray crystallography or 2D-NMR (e.g., NOESY) to resolve stereochemical ambiguities affecting activity .
Q. How does the 3-cyanopyridinyl moiety influence physicochemical properties?
- Lipophilicity : The cyano group reduces logP (increasing hydrophilicity), impacting membrane permeability .
- Electronic Effects : The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic substitutions .
- Biological Interactions : Pyridine nitrogen participates in hydrogen bonding with target enzymes (e.g., observed in spiroquinoline derivatives) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?
- Systematic Comparison :
- SAR Studies : Vary substituents (e.g., 4-chlorophenyl vs. 4-methylpyridinyl) to isolate activity contributions .
- Meta-Analysis : Aggregate data from PubChem and NIST to identify trends in cytotoxicity or enzyme inhibition .
- Reproducibility Checks : Validate assay conditions (e.g., ATP levels in kinase assays) to control for experimental variability .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
